N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-10-8-11(15-19-10)12(17)14-9-13(18-7-6-16)4-2-3-5-13/h8,16H,2-7,9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNGVUBDKRBUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methylisoxazole-3-Carboxamide
The isoxazole ring is typically constructed via cyclization of β-diketones or β-ketonitriles with hydroxylamine. A patented method (CN107721941B) details the preparation of 3-amino-5-methylisoxazole from acetoacetonitrile and hydroxylamine hydrochloride under alkaline conditions. Subsequent oxidation or hydrolysis yields the carboxylic acid, which is then converted to the carboxamide via coupling with ammonia or primary amines. For example, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) reacts with thionyl chloride to form the acid chloride, which is treated with ammonium hydroxide to yield the carboxamide.
Table 1: Key Properties of 5-Methylisoxazole-3-Carboxamide Intermediates
Synthesis of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)amine
The cyclopentylmethylamine side chain requires:
- Cyclopentanol derivative : 1-(2-Hydroxyethoxy)cyclopentane is synthesized via nucleophilic substitution of cyclopentanol with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaH or K₂CO₃).
- Amination : The hydroxyl group is converted to a primary amine via Gabriel synthesis or reductive amination. For instance, treatment of 1-(2-hydroxyethoxy)cyclopentanecarbaldehyde with hydroxylamine forms an oxime, which is reduced to the amine using LiAlH₄ or catalytic hydrogenation.
Coupling Strategies for Final Assembly
The carboxamide and amine intermediates are coupled via:
- Schotten-Baumann Reaction : Reacting 5-methylisoxazole-3-carbonyl chloride with the cyclopentylmethylamine in dichloromethane/water biphasic system.
- EDC/HOBt-Mediated Amidation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF or THF.
Table 2: Representative Reaction Conditions for Amide Bond Formation
| Method | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | CH₂Cl₂/H₂O | None | 0–25°C | 65–75 |
| EDC/HOBt | DMF | DMAP | 25°C | 80–85 |
Optimization and Challenges
Side Reactions and Mitigation
Scalability Considerations
Patent CN107721941B reports a 78% yield for 3-amino-5-methylisoxazole using 2-methyltetrahydrofuran as the solvent and potassium carbonate as the base. Scaling this step requires careful control of exothermic reactions during hydroxylamine addition.
Analytical Characterization
Critical quality attributes include:
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
Core Heterocycle Comparison
- Target Compound : 5-Methylisoxazole-3-carboxamide core.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Benzamide core with a tertiary alcohol substituent. Lacks heterocyclic features but includes an N,O-bidentate directing group for metal catalysis.
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Isoxazole-4-carboxamide with a thiazole substituent.
Substituent Analysis
- Cyclopentyl Derivatives: Target Compound: Cyclopentylmethyl group with 2-hydroxyethoxy modification. Compounds in : Include cyclopentyl groups modified by methoxyethoxy or carboxyethyl chains. For example, 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid features a methoxyethoxy group, which is less hydrophilic than the target’s hydroxyethoxy. GSK2830371 (): Cyclopentylmethyl and cyclopropyl groups with a thiophene carboxamide. Molecular weight (461.02) is comparable to the target’s inferred weight (~400–500 Da).
Aryl-Substituted Isoxazoles () :
- N-(2-Isopropyl-6-methylphenyl)-5-methylisoxazole-3-carboxamide (CAS 130403-03-1) : Bulky aryl substituents may enhance steric hindrance, reducing membrane permeability but increasing target specificity compared to the target’s cyclopentyl group.
Physicochemical Properties
Functional and Application Differences
- Metal Catalysis () : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables C–H bond functionalization, a feature absent in the target compound.
- Pharmaceutical Potential (): Analogs like GSK2830371 () and halogenated pyridinones () suggest the target’s hydroxyethoxy group may improve solubility for drug delivery, while cyclopentyl groups could enhance blood-brain barrier penetration.
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, which is known for its diverse biological activities. The presence of the cyclopentyl group and the hydroxyethoxy side chain may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often interact with key molecular targets including cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes. The inhibition of these enzymes can lead to anti-inflammatory effects.
Table 1: Predicted Binding Affinities
| Compound | Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2c | COX-1 | -4.9 |
| 2c | COX-2 | -8.7 |
| 3b | COX-2 | High (specific value not provided) |
Pharmacological Effects
Studies have shown that this compound exhibits significant anti-inflammatory activity. In vivo experiments demonstrated that similar compounds could reduce paw edema by over 50% compared to control groups, indicating substantial efficacy in mitigating inflammation.
Case Study: Anti-inflammatory Activity
In a controlled study, several compounds were evaluated for their ability to inhibit inflammation:
- Compound 2e : Reduced COX-2 expression by 82.5%, IL-1β by 89.5%, and C-reactive protein by 77.1%.
- Compound 3b : Inhibited paw edema development by 51.81%.
These findings suggest that the biological activity of these compounds is closely linked to their ability to modulate inflammatory markers.
Additional Biological Activities
Besides anti-inflammatory properties, the compound's structural features may also suggest potential activities against other targets such as:
- Antioxidant Activity : Compounds with similar structures have been shown to reduce oxidative stress markers.
- Neuroprotective Effects : Some derivatives exhibit promise in treating neurodegenerative conditions by modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
